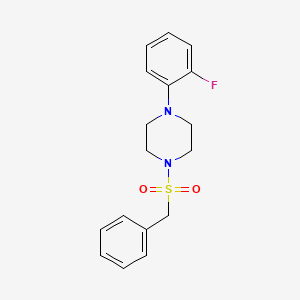

1-(2-Fluorophenyl)-4-phenylmethanesulfonylpiperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-benzylsulfonyl-4-(2-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-16-8-4-5-9-17(16)19-10-12-20(13-11-19)23(21,22)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASLPLAAHBRSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-phenylmethanesulfonylpiperazine typically involves the reaction of 2-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with phenylmethanesulfonyl chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluorophenyl)-4-phenylmethanesulfonylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Recent studies have highlighted the compound's potential as an inhibitor of ENTs, which are crucial in regulating nucleoside transport in cells. A notable investigation revealed that derivatives of 1-(2-Fluorophenyl)-4-phenylmethanesulfonylpiperazine exhibited selective inhibition of ENT2 over ENT1. This selectivity is significant because ENT2 plays a vital role in nucleotide synthesis and adenosine regulation, which are essential for cellular functions and cancer therapies .

Key Findings:

- The compound was shown to reduce the maximum rate () of [^3H]uridine uptake in both ENT1 and ENT2 without affecting the Michaelis constant (), indicating its potential as a non-competitive inhibitor .

- Structural modifications to the compound can enhance its potency and selectivity, suggesting avenues for further drug development.

Structure-Activity Relationship (SAR)

2. Impact of Structural Modifications

The relationship between the chemical structure of the compound and its biological activity has been a focal point of research. Studies indicate that modifications to the fluorophenyl moiety significantly affect inhibitory activity against ENTs. For example, adding halogen or alkyl groups can restore or enhance inhibitory effects, demonstrating the importance of specific substituents on the piperazine ring .

| Modification | Effect on Activity |

|---|---|

| Halogen substitution | Increases inhibitory potency |

| Alkyl group addition | Restores activity on ENT1 |

| Benzene moiety replacement | Abolishes inhibitory effects |

Case Studies

3. Case Study: Development of Selective ENTs Inhibitors

In one study, researchers synthesized a series of analogues based on this compound to evaluate their effects on ENTs. The most promising analogue demonstrated irreversible inhibition characteristics, which could lead to the development of long-lasting therapeutic agents for conditions like cancer and autoimmune diseases .

4. Potential Applications in Pain Management

Another area of exploration involves the compound's interaction with neurotensin receptors (NTS). Compounds active at these receptors have shown analgesic effects across various nociceptive modalities. The potential for this compound to influence pain pathways could open new therapeutic avenues for pain management .

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-4-phenylmethanesulfonylpiperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target . The exact molecular targets and pathways involved vary based on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Electronic Effects

Piperazine derivatives are often modified at the 1- and 4-positions to tune electronic and steric properties. Below is a comparative analysis of key analogs:

Fluorophenyl-Substituted Piperazines

- 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3): Substituents: 4-fluorophenyl at 1-position. Properties: Lower molecular weight (180.21 g/mol) compared to the target compound. Applications: Primarily used as a laboratory reagent .

1-[(1S)-1-(2-Fluorophenyl)ethyl]piperazine (WMG):

Sulfonyl-Modified Piperazines

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine (CAS 915926-32-8):

- 1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine (CAS 428823-05-6): Substituents: Dual sulfonyl groups with para-fluorine and para-methoxy substitutions. Properties: Higher molecular weight (414.47 g/mol) and increased steric bulk may limit membrane permeability compared to mono-sulfonyl derivatives .

Bioactive Analogs

- [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (e.g., Compound 16, CAS 1388318-37-3): Substituents: 4-Fluorobenzyl and 2,4-difluorophenyl groups. Properties: Demonstrated tyrosine kinase inhibition (IC₅₀ values in nanomolar range). The fluorobenzyl group improves target affinity compared to non-fluorinated analogs .

Physicochemical Properties

The table below summarizes key properties of select analogs:

Biologische Aktivität

1-(2-Fluorophenyl)-4-phenylmethanesulfonylpiperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a fluorophenyl and a phenylmethanesulfonyl group. Its molecular formula is CHFNOS, which contributes to its unique pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfonamide moiety is believed to play a crucial role in this activity by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the fluorophenyl group enhances its interaction with cellular targets, potentially increasing its efficacy against certain tumors .

Neuropharmacological Effects

There is emerging evidence that this compound may exhibit neuropharmacological effects, possibly acting as a serotonin receptor modulator. This activity could make it a candidate for further investigation in the treatment of mood disorders and anxiety-related conditions .

The biological activity of this compound is thought to stem from multiple mechanisms:

- Enzyme Inhibition : The sulfonamide group inhibits key enzymes involved in metabolic pathways.

- Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, influencing neurochemical signaling.

- Cellular Uptake : The compound's lipophilicity allows for effective cellular penetration, enhancing its bioavailability and therapeutic potential.

Case Studies and Research Findings

Q & A

Q. How can metabolic stability and toxicity be assessed during preclinical development?

- Methodology : Microsomal stability assays (e.g., liver microsomes) quantify metabolic half-life (t₁/₂). Ames tests evaluate mutagenicity, while zebrafish embryo toxicity models provide in vivo safety profiles. Metabolite identification uses LC-MS/MS to detect hydroxylated or sulfated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.